Photocatalytic Radical Generation: EDA Complex Reactivity of Ethyl Isonicotinate N-Oxide vs. Non-Acylated Analogs
In electron donor-acceptor (EDA) photocatalysis, acylated ethyl isonicotinate N-oxide functions as an acceptor that undergoes N–O bond fragmentation upon photoexcitation with a 2-methoxynaphthalene donor, generating radicals under visible light. This fragmentation pathway overcomes back electron transfer (BET)—a major limitation in EDA photochemistry—enabling catalytic turnover of the donor. The acylated derivative is essential for this reactivity; non-acylated pyridine N-oxides lacking the ester group do not exhibit the same BET-overcoming fragmentation behavior under comparable conditions [1].
| Evidence Dimension | EDA complex photocatalytic activity |
|---|---|
| Target Compound Data | Acylated ethyl isonicotinate N-oxide participates in EDA complex with 2-methoxynaphthalene; upon photoexcitation, rapid N–O bond fragmentation occurs, enabling catalytic radical trifluoromethylation and Minisci alkylation under visible light |
| Comparator Or Baseline | Non-acylated pyridine N-oxides do not exhibit the same fragmentation-enabled catalytic regime (qualitative inference from mechanistic study) |
| Quantified Difference | Qualitative: Acylation enables N–O fragmentation pathway that overcomes back electron transfer limitation |
| Conditions | Visible light irradiation; EDA complex formed with 2-methoxynaphthalene donor |
Why This Matters
For procurement in photocatalytic method development, the acylated N-oxide is mechanistically required; substitution with non-acylated N-oxides eliminates the BET-overcoming pathway and precludes catalytic turnover.
- [1] McClain, E.J., Monos, T.M., Mori, M., Beatty, J.W., Stephenson, C.R.J. ACS Catalysis 2020, 10, 12636-12641. Overcoming Back Electron Transfer Facilitates the Implementation of Electron Donor-Acceptor Complexes in Catalysis. View Source
